Altenuene
Overview
Description
Altenuene is a natural product belonging to the class of organic compounds with polycyclic structures. This compound is characterized by its yellow crystalline appearance and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of altenuene has been optimized from literature procedures. One notable method involves the use of Suzuki coupling reactions to achieve the synthesis of both this compound and its stable isotope-labeled derivatives . The reaction conditions typically involve the use of a boronate, triethylamine, and a palladium catalyst in a tetrahydrofuran-water mixture at elevated temperatures .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Alternaria fungi under controlled conditions. The fungi are grown in suitable media, and the mycotoxins are extracted using solvent extraction methods followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Altenuene undergoes various chemical reactions, including oxidation and substitution reactions. The compound’s electrochemical behavior has been studied, revealing a complex reaction mechanism involving multiple electron transfers .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bromine for post-column derivatization in liquid chromatography . The reactions are typically carried out in methanol-water mixtures containing sodium nitrate and sodium bromide .
Major Products: The major products formed from the reactions of this compound include its derivatives such as isothis compound and 5’-epithis compound .
Scientific Research Applications
Altenuene has several scientific research applications, particularly in the fields of food safety and toxicology. It is used as an internal standard for isotope dilution mass spectrometry (LC-MS/MS) methods to analyze mycotoxin contamination in food and feedstuff . Additionally, this compound’s antimicrobial properties make it a subject of interest in the development of new antibiotics .
Mechanism of Action
The mechanism of action of altenuene involves its interaction with cellular targets, leading to cytotoxic and genotoxic effects. Although the exact molecular targets are not fully elucidated, studies suggest that this compound may inhibit enzymes such as casein kinase 2, which plays a role in various cellular processes . This inhibition can lead to disruptions in cell signaling pathways and induce cytotoxicity.
Comparison with Similar Compounds
Altenuene is part of a group of mycotoxins produced by Alternaria fungi, which includes compounds such as alternariol, alternariol monomethyl ether, and tenuazonic acid . Compared to these compounds, this compound is unique due to its distinct polycyclic structure and specific biological activities . Other similar compounds include dihydroaltenuenes and dehydroaltenuenes, which are derivatives of this compound with slight structural modifications .
Properties
IUPAC Name |
(2S,3S,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHTXEATDNFMMY-WBIUFABUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891799 | |
Record name | Altenuene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29752-43-0 | |
Record name | Altenuene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029752430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altenuene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Altenuene from Alternaria sp. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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